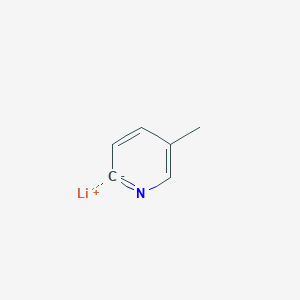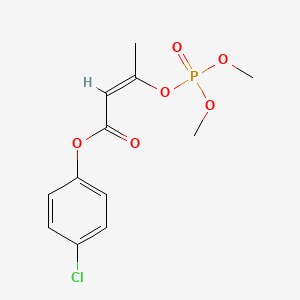![molecular formula C7H12N4O2S B14508325 N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide CAS No. 64002-08-0](/img/structure/B14508325.png)
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is a compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide typically involves the reaction of thiazolidine derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent quality and high yield of the product.
化学反応の分析
Types of Reactions
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
科学的研究の応用
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with mitogen-activated protein kinases (MAPKs) to modulate cellular signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicine, particularly as an antidiabetic agent.
Thiazole: A related compound with a similar heterocyclic structure, used in the synthesis of various pharmaceuticals and agrochemicals.
Imidazolidine: A five-membered ring compound similar to thiazolidine but containing nitrogen atoms instead of sulfur.
Uniqueness
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is unique due to its specific functional groups and the combination of sulfur and nitrogen atoms in its structure
特性
CAS番号 |
64002-08-0 |
|---|---|
分子式 |
C7H12N4O2S |
分子量 |
216.26 g/mol |
IUPAC名 |
N-methyl-2-(methylcarbamoylimino)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C7H12N4O2S/c1-8-5(12)10-7-11(3-4-14-7)6(13)9-2/h3-4H2,1-2H3,(H,8,12)(H,9,13) |
InChIキー |
UTBLHUYAOCZVQY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N=C1N(CCS1)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)


![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)




![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
